![molecular formula C21H29N5O4 B5547731 8-{[2-(3,4-diethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547731.png)
8-{[2-(3,4-diethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to the specified compound often involves condensation reactions, with precursors including diethylacetal of dimethylformamide and amino-imidazoles, leading to polymethylenehypoxanthines as intermediates for further derivatization (Nilov et al., 1995). These processes are crucial for introducing various substituents that modify the compound's properties and biological activity.
Molecular Structure Analysis
The molecular structure of closely related compounds features a purine skeleton that is critical for interaction with biological molecules. The crystal structure analyses reveal a layered packing dominated by hydrogen bonds and electrostatic interactions, contributing to the compound's stability and potential biological interactions (Shukla et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving similar compounds typically explore the reactivity of the purine moiety, leading to various derivatives with altered chemical and biological properties. For instance, the reaction with amines can yield amino derivatives, crucial for enhancing pharmacological activity or altering physicochemical characteristics (Romanenko et al., 2016).
properties
IUPAC Name |
8-[2-(3,4-diethoxyphenyl)ethylamino]-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-6-26-17-18(24(4)21(28)25(5)19(17)27)23-20(26)22-12-11-14-9-10-15(29-7-2)16(13-14)30-8-3/h9-10,13H,6-8,11-12H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPCTDRIGNPIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCCC3=CC(=C(C=C3)OCC)OCC)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[2-(3,4-diethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
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